molecular formula C10H17NO2 B1629456 1-(3-Methylbutanoyl)piperidin-4-one CAS No. 919118-55-1

1-(3-Methylbutanoyl)piperidin-4-one

货号: B1629456
CAS 编号: 919118-55-1
分子量: 183.25 g/mol
InChI 键: ASFUVWVBSJTGKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Methylbutanoyl)piperidin-4-one is a piperidin-4-one derivative substituted at the nitrogen atom with a 3-methylbutanoyl group. Its structure combines a six-membered piperidine ring with a ketone at position 4 and a branched aliphatic acyl group, influencing its electronic, steric, and solubility properties. The compound is frequently utilized as an intermediate in synthesizing more complex heterocycles, such as spirobenzodioxole-piperidine hybrids .

属性

CAS 编号

919118-55-1

分子式

C10H17NO2

分子量

183.25 g/mol

IUPAC 名称

1-(3-methylbutanoyl)piperidin-4-one

InChI

InChI=1S/C10H17NO2/c1-8(2)7-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3

InChI 键

ASFUVWVBSJTGKJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCC(=O)CC1

规范 SMILES

CC(C)CC(=O)N1CCC(=O)CC1

产品来源

United States

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

The physicochemical properties of 1-(3-Methylbutanoyl)piperidin-4-one are influenced by its 3-methylbutanoyl substituent, which introduces moderate lipophilicity compared to analogs with aromatic or polar groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties
This compound C₁₀H₁₇NO₂ 201.25* Branched aliphatic acyl Moderate lipophilicity, intermediate polarity
1-(4-Bromo-benzoyl)piperidin-4-one C₁₂H₁₂BrNO₂ 298.14 Aromatic brominated acyl Higher molecular weight, potential halogen bonding
1-(3-Methoxypropyl)piperidin-4-one C₉H₁₇NO₂ 171.24 Alkoxyalkyl chain Enhanced solubility in polar solvents
1-(2-Chloro-acetyl)piperidin-4-one C₇H₁₀ClNO₂ 175.61 Chlorinated acetyl group Reactive electrophilic site for nucleophilic substitution
1-(3-Methoxybenzoyl)piperidin-4-one oxime C₁₃H₁₆N₂O₃ 248.28 Methoxybenzoyl oxime Tautomerization capability, electron-rich aromatic system

*Calculated based on molecular formula.

  • Lipophilicity: The branched aliphatic chain in this compound provides intermediate lipophilicity, whereas aromatic analogs (e.g., 1-(4-bromo-benzoyl)piperidin-4-one) exhibit higher hydrophobicity due to π-π interactions .
  • Reactivity: Chlorinated and oxime derivatives (e.g., 1-(2-chloro-acetyl)piperidin-4-one) show enhanced reactivity for further functionalization, unlike the less reactive 3-methylbutanoyl group .

Pharmacological Activities

Key inferences from analogs include:

  • Antimicrobial Activity : Substituted benzoyl derivatives (e.g., 1-(substituted-benzoyl)piperidin-4-yl compounds) exhibit antimicrobial effects against hospital bacterial isolates, likely due to interactions with bacterial membrane proteins .
  • Analgesic Potential: Diazabicyclononanone derivatives derived from piperidin-4-one precursors show analgesic activity, suggesting a role in pain management pathways .
  • Antiangiogenic Applications: Piperidinones like 1-(2-pyridinylmethyl)-piperidin-4-one are intermediates in antiangiogenic agents (e.g., LY317615), highlighting the therapeutic relevance of N-substituted analogs .

准备方法

Direct N-Acylation of Piperidin-4-one

The most straightforward method involves reacting piperidin-4-one with 3-methylbutanoyl chloride in the presence of a base. This protocol mirrors the synthesis of 1-pentanoylpiperidin-4-one reported in Sigma-Aldrich’s catalog.

Procedure :

  • Piperidin-4-one (1 equiv) is dissolved in anhydrous dichloromethane.
  • Triethylamine (1.2 equiv) is added to deprotonate the secondary amine.
  • 3-Methylbutanoyl chloride (1.1 equiv) is introduced dropwise at 0–5°C.
  • The mixture is stirred for 12–24 hours at room temperature.
  • The product is isolated via aqueous workup and purified by recrystallization (ethanol/water).

Mechanism :
$$
\text{PIperidin-4-one} + \text{ClC(O)C(CH}3\text{)CH}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$

Optimization Notes :

  • Excess acyl chloride minimizes unreacted starting material.
  • Low temperatures suppress ketone enolization.

Schotten-Baumann Acylation

This two-phase method avoids moisture-sensitive reagents, leveraging in situ acyl chloride generation. A similar approach was used for N-phenethyl-4-piperidone.

Procedure :

  • 3-Methylbutanoic acid (1 equiv) is treated with thionyl chloride (1.5 equiv) to form 3-methylbutanoyl chloride.
  • Piperidin-4-one (1 equiv) is dissolved in 10% NaOH(aq).
  • The acyl chloride is added to the aqueous phase with vigorous stirring.
  • The precipitate is filtered and recrystallized.

Yield : ~70–85% (estimated from analogous reactions).

Coupling Agent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents (e.g., DCC, EDCl) enable direct acylation using 3-methylbutanoic acid. This method is preferred for large-scale synthesis due to reduced side products.

Procedure :

  • Piperidin-4-one (1 equiv), 3-methylbutanoic acid (1.1 equiv), and EDCl (1.2 equiv) are combined in dichloromethane.
  • The reaction is catalyzed by DMAP (0.1 equiv) at room temperature for 24 hours.
  • The urea byproduct is filtered, and the product is purified via column chromatography (SiO₂, hexane/EtOAc).

Advantages :

  • Avoids acyl chloride handling.
  • Compatible with thermally labile substrates.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct N-Acylation 0–25°C, 24h 75–85% >95% High
Schotten-Baumann Aqueous/organic, 12h 70–80% 90–95% Moderate
Coupling Agent-Mediated RT, 24h 80–90% >98% High

Key observations:

  • Coupling agents provide superior purity but increase cost.
  • Schotten-Baumann is ideal for moisture-tolerant workflows.

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.35–2.50 (m, 2H, COCH₂), 3.70–3.85 (m, 4H, NCH₂).
  • IR : 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide I).
  • X-ray Crystallography : Confirms chair conformation of the piperidine ring and equatorial acyl orientation (analogous to 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one).

Industrial and Regulatory Considerations

  • Safety : 3-Methylbutanoyl chloride is a lachrymator; reactions require fume hoods.
  • Environmental Impact : Aqueous washes must neutralize residual HCl.
  • GMP Compliance : Recrystallization in ethanol meets pharmaceutical standards.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 1-(3-Methylbutanoyl)piperidin-4-one, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via a multi-step acylation reaction, starting with piperidin-4-one and 3-methylbutanoyl chloride under inert conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidinone ring and acyl group substitution patterns.
  • LC-MS : To determine molecular weight and detect impurities.
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives.
  • FT-IR : To validate carbonyl (C=O) and amine (N-H) functional groups .

Q. How can researchers design initial pharmacological assays to assess its bioactivity?

  • Methodological Answer : Begin with in vitro assays targeting receptors common to piperidine derivatives (e.g., GPCRs or enzymes like kinases). Use cell viability assays (MTT or ATP-based) to screen for cytotoxicity. Dose-response curves (0.1–100 µM) and positive controls (e.g., known kinase inhibitors) are critical. Parallel ADMET studies (e.g., microsomal stability assays) should be conducted early to prioritize lead candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables. Computational tools (e.g., density functional theory for transition-state modeling) predict optimal pathways, while inline FT-IR monitors reaction progress in real time .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Solutions include:

  • Meta-analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalization).
  • Structural analogs : Synthesize derivatives to isolate pharmacophore contributions.
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity .

Q. How can computational modeling predict its reactivity in novel chemical transformations?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model reaction pathways. Molecular dynamics simulations (AMBER/CHARMM) assess conformational flexibility during nucleophilic attacks. Pair computational predictions with high-throughput experimentation to validate proposed mechanisms, such as [3+2] cycloadditions or acyl transfer reactions .

Q. What engineering challenges arise during scale-up, and how are they addressed?

  • Methodological Answer : Key challenges include heat dissipation in exothermic steps and byproduct accumulation. Solutions involve:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy adjusts feed rates dynamically.
  • Membrane Separation : Nanofiltration removes low-MW impurities without column chromatography .

Q. How does stereochemistry at the piperidinone ring influence pharmacological outcomes?

  • Methodological Answer : Enantiomers often exhibit divergent binding affinities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution. Compare enantiomer activity in in vivo models (e.g., pharmacokinetics in rodents) and use molecular docking (AutoDock Vina) to correlate stereochemistry with target engagement .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (e.g., solvent, temperature) to rule out procedural variability.
  • Step 2 : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays).
  • Step 3 : Apply multivariate statistics (ANOVA, PCA) to isolate confounding variables (e.g., pH sensitivity of the acyl group) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。